Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate
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Overview
Description
Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a chlorophenoxy group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate typically involves the esterification of 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoic acid.
Reduction: Formation of 6-(4-chlorophenoxy)-2,3,4-trimethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate exerts its effects is primarily through its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(4-bromophenoxy)-2,3,4-trimethylbenzoate
- Methyl 6-(4-fluorophenoxy)-2,3,4-trimethylbenzoate
- Methyl 6-(4-methylphenoxy)-2,3,4-trimethylbenzoate
Uniqueness
Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
917592-92-8 |
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Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate |
InChI |
InChI=1S/C17H17ClO3/c1-10-9-15(21-14-7-5-13(18)6-8-14)16(17(19)20-4)12(3)11(10)2/h5-9H,1-4H3 |
InChI Key |
YLVMMWDPXIGAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C(=O)OC)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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